

A Technical Guide to the Neuroprotective Properties of Ph-HTBA

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Compound of Interest		
Compound Name:	Ph-HTBA	
Cat. No.:	B12390733	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (**Ph-HTBA**) is a novel, brain-permeable small molecule analog of y-hydroxybutyrate (GHB).[2][3] Emerging research has identified it as a promising neuroprotective agent, particularly in the context of ischemic stroke. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental evidence supporting its therapeutic potential.

Core Mechanism of Action: Targeting the CaMKIIa Hub Domain

Ph-HTBA exerts its neuroprotective effects by uniquely modulating the activity of $Ca^{2+}/calmodulin$ -dependent protein kinase II alpha ($CaMKII\alpha$), a critical enzyme in glutamate signaling and excitotoxicity.[2][3] Unlike traditional kinase inhibitors that target the ATP-binding pocket, **Ph-HTBA** selectively binds to a specific allosteric site within the $CaMKII\alpha$ hub domain. The hub domain is responsible for organizing the individual $CaMKII\alpha$ monomers into the full dodecameric holoenzyme.

Binding of **Ph-HTBA** to the hub domain initiates a cascade of biophysical and functional changes:

Foundational & Exploratory

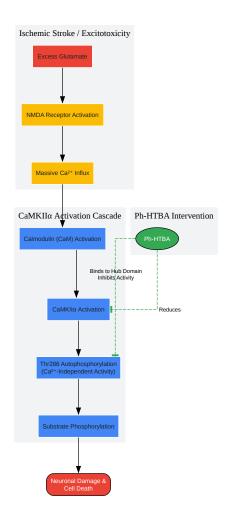




- Thermal Stabilization: It markedly increases the thermal stability of the hub oligomer, suggesting a conformational lock that alters the enzyme's dynamics.
- Inhibition of Autophosphorylation: **Ph-HTBA** reduces the Calcium/Calmodulin (Ca²+/CaM)-stimulated autophosphorylation of CaMKIIα at the Threonine-286 (Thr286) residue in primary cortical neurons. This is a key step in rendering the kinase constitutively active after an initial calcium signal.
- Reduced Substrate Phosphorylation: The compound inhibits the kinase's ability to phosphorylate its downstream substrates, as demonstrated in assays using recombinant CaMKIIα.
- Structural Rearrangement: In silico docking studies and experimental evidence show that
 Ph-HTBA binding induces a distinct conformational "flip" of the Tryptophan-403 (Trp403)
 residue in the hub's binding cavity. This structural change is believed to be integral to its
 unique modulatory activity.

This distinct interaction with the hub domain leads to an overall reduction in pathological CaMKII α activity following an excitotoxic event like an ischemic stroke, thereby mitigating downstream cell death pathways.





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Caption: Ph-HTBA's modulation of the CaMKIIα signaling pathway.

Quantitative Data & Pharmacological Profile

Ph-HTBA has been characterized by its high affinity, brain permeability, and favorable metabolic profile, making it a strong candidate for in vivo applications.



Parameter	Value	Species / Model	Reference
Binding Affinity	Mid-nanomolar	Recombinant CaMKIIα	
Brain Permeability (Kp,uu)	0.85	Mouse	•
ITF Inhibition (IC50)	452 μΜ	Recombinant CaMKIIα	-
Cellular Permeability	Good (Low efflux ratio)	MDCKII Cells	
Metabolic Stability	Low microsomal clearance	In vitro	
Oral Bioavailability	Low	Mouse	
Neuroprotection Window	3 - 6 hours post-stroke	Mouse (Photothrombotic)	

- Kp,uu: Brain-to-plasma unbound concentration ratio. A value near 1.0 indicates excellent brain penetration.
- ITF Inhibition: Inhibition of Intrinsic Tryptophan Fluorescence, an assay measuring the conformational change (Trp403 flip) upon ligand binding.

Experimental Evidence of Neuroprotection

The neuroprotective efficacy of **Ph-HTBA** was demonstrated in a clinically relevant animal model of ischemic stroke.

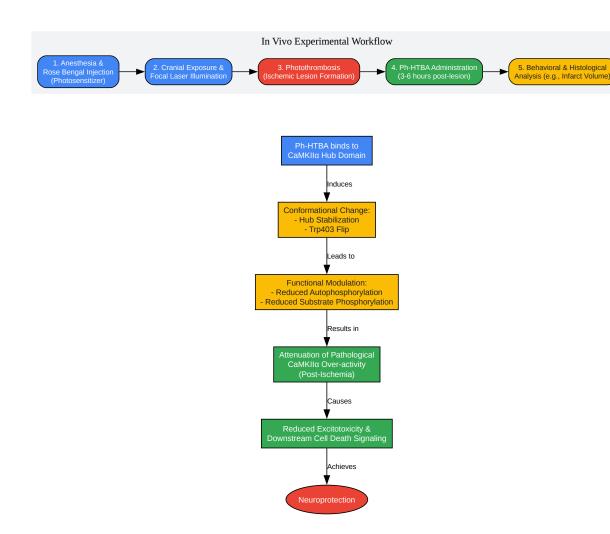
Model: Photothrombotic Stroke in Mice.

Key Findings:

 A single dose of Ph-HTBA administered at a clinically relevant time point (3 to 6 hours after stroke induction) promotes significant neuroprotection.



- It demonstrates superior efficacy at lower doses when compared to the smaller GHB analog, HOCPCA.
- These results highlight the therapeutic potential of targeting the CaMKIIα hub domain for acute stroke intervention.



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